molecular formula C23H25N5O3 B14212261 N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide CAS No. 828915-44-2

N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide

Cat. No.: B14212261
CAS No.: 828915-44-2
M. Wt: 419.5 g/mol
InChI Key: ZSJDSZYWZFMKPG-UHFFFAOYSA-N
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Description

N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring multiple pyridine rings and carboxamide groups, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Rings: Starting with the synthesis of 3,5-dimethylpyridine and 4-ethoxypyridine through cyclization reactions.

    Coupling Reactions: Using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyridine rings with carboxamide groups.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.

    Automation: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N2,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~6~-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but lacks the ethoxy and dimethyl groups.

    N~2~,N~6~-Bis(4-methylpyridin-2-yl)pyridine-2,6-dicarboxamide: Contains methyl groups instead of ethoxy groups.

Uniqueness

N~2~,N~6~-Bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

828915-44-2

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-N,6-N-bis(3,5-dimethylpyridin-4-yl)-4-ethoxypyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H25N5O3/c1-6-31-17-7-18(22(29)27-20-13(2)9-24-10-14(20)3)26-19(8-17)23(30)28-21-15(4)11-25-12-16(21)5/h7-12H,6H2,1-5H3,(H,24,27,29)(H,25,28,30)

InChI Key

ZSJDSZYWZFMKPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)C(=O)NC2=C(C=NC=C2C)C)C(=O)NC3=C(C=NC=C3C)C

Origin of Product

United States

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